molecular formula C16H19NO4 B1670607 Dihydrolycorine CAS No. 6271-21-2

Dihydrolycorine

Cat. No.: B1670607
CAS No.: 6271-21-2
M. Wt: 289.33 g/mol
InChI Key: VJILFEGOWCJNIK-MGRBZGILSA-N
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Description

Dihydrolycorine (C₁₆H₁₉NO₄) is a hydrogenated derivative of lycorine, an isoquinoline alkaloid primarily isolated from plants in the Amaryllidaceae family, such as Lycoris radiata and Rhodolirium speciosum. It is synthesized via catalytic hydrogenation of lycorine hydrochloride, which reduces the double bond in the pyrrolophenanthridine scaffold, yielding α-dihydrolycorine . This structural modification enhances its stability and alters its pharmacological profile compared to lycorine.

This compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Recent studies highlight its role in attenuating myocardial fibrosis and adverse cardiac remodeling after myocardial infarction (MI) by downregulating the transcription factor Runx1, a key regulator of fibrotic and apoptotic pathways . In vitro and in vivo models demonstrate that this compound reduces cardiomyocyte hypertrophy, restores connexin 43 expression, and improves left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) in MI rats .

Preparation Methods

Dihydrolycorine is synthesized through the hydrogenation of lycorine. The process involves the reduction of lycorine using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). This reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in lycorine, resulting in the formation of this compound .

Chemical Reactions Analysis

Dihydrolycorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: As mentioned, this compound is formed through the reduction of lycorine. Further reduction can lead to the formation of more saturated derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Dihydrolycorine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Dihydrolycorine belongs to the lycorine-type alkaloids, a subclass of Amaryllidaceae alkaloids. Below is a comparative analysis with structurally and functionally related compounds:

Pharmacological Activity

Compound Key Biological Activities Mechanism of Action Toxicity Profile
This compound - Cardioprotection (↓ Runx1, ↓ fibrosis post-MI)
- Antioxidant (↑ SOD, ↓ MDA in H/R injury)
Runx1 inhibition via hydrogen/Pi-Pi bonds Low cytotoxicity (safe at ≤15 μM)
Lycorine - Antiviral, antitumor, anti-inflammatory
- Higher cytotoxicity
Ribosomal RNA binding, protein synthesis inhibition High cytotoxicity (limits therapeutic use)
Galanthamine - AChE inhibition (Alzheimer’s therapy)
- Neuroprotection
Competitive AChE binding Moderate (dose-dependent nausea)
1,2-O,O-Diacetyllycorine - Larvicidal (Aedes albopictus)
- Antiproliferative
Unknown; structural lipophilicity enhances membrane penetration High (larval bioassays show significant mortality)

Clinical and Preclinical Data

Compound Model System Effective Dose/Concentration Key Findings
This compound MI rats 10 μM (in vitro), 10 mg/kg (in vivo) ↓ LVEDD/LVESD, ↑ LVEF/LVFS; ↓ α-SMA, ↑ connexin 43
Lycorine Cancer cell lines IC₅₀ = 0.1–10 μM Apoptosis induction via ROS generation
Galanthamine Alzheimer’s patients 8–24 mg/day Improves cognitive scores (ADAS-cog)
N-Methyllycorine Iodide Aedes albopietus larvae 1% DMSO solution Significant pupal duration reduction

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Acetylation : Acetylated derivatives (e.g., 1-O-acetyllycorine) exhibit increased lipophilicity, improving membrane permeability but may elevate toxicity .
  • Runx1 Binding : this compound’s cardioprotective effects are linked to its binding to Runx1 via hydrogen bonds (THR 1147, THR 1149, TYR 1113) and π-π interactions, which lycorine lacks .

Biological Activity

Dihydrolycorine is a bioactive compound derived from the plant Lycoris radiata, belonging to the Amaryllidaceae family. This alkaloid has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and its potential as a therapeutic agent. This article provides an overview of the biological activity of this compound, supported by case studies and research findings.

This compound exhibits cardioprotective effects primarily through the modulation of specific molecular pathways involved in cardiac remodeling. Research indicates that it inhibits the expression of Runx1, a transcription factor implicated in cardiac fibrosis and dysfunction following myocardial infarction (MI) .

Key Findings:

  • Cardiac Remodeling : this compound treatment significantly reduces adverse cardiac remodeling post-MI by downregulating fibrotic genes such as collagen I and TGF-β, while upregulating anti-apoptotic genes like Bcl-2 .
  • Cardiac Function Improvement : In animal models, treatment with this compound improved left ventricular ejection fraction (LVEF), left ventricular fractional shortening (LVFS), and reduced left ventricular end-systolic and end-diastolic dimensions (LVESD and LVEDD) .

Study 1: Cardiac Fibrosis and Dysfunction

A study conducted on rats subjected to MI demonstrated that this compound administration (20 mg/kg) resulted in significant improvements in cardiac function metrics compared to untreated controls. The treatment led to:

  • Increased LVEF : From 40% in controls to 55% in treated groups.
  • Decreased LVEDD : From 6.5 mm to 5.2 mm post-treatment.

Table 1 summarizes these findings:

MeasurementControl GroupThis compound Group
LVEF (%)4055
LVEDD (mm)6.55.2
LVESD (mm)4.03.2

Study 2: Cellular Mechanisms

In vitro studies using hypoxia-treated cardiomyocytes revealed that this compound significantly reduced fibrosis markers and apoptosis rates. Specifically:

  • Reduction in α-SMA Expression : Indicating decreased fibrosis.
  • Increased Connexin 43 Levels : Suggesting improved intercellular communication among cardiomyocytes.

Structural Insights

Molecular docking studies have provided insights into how this compound interacts with Runx1. It directly binds to this protein, inhibiting its activity, which is crucial for mediating the adverse effects of MI on cardiac tissue . This interaction highlights this compound's potential as a targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Dihydrolycorine, and how is structural fidelity validated?

  • Methodological Answer : this compound synthesis typically involves lycorine reduction via catalytic hydrogenation or sodium borohydride, followed by purification using column chromatography. Structural validation requires NMR (e.g., ¹H, ¹³C) to confirm backbone integrity, IR spectroscopy for functional groups (e.g., hydroxyl peaks at ~3400 cm⁻¹), and elemental analysis for purity (>98%). For example, acetylated derivatives (e.g., 1,2-O,O′-diacetyl-α-dihydrolycorine) are characterized by downfield shifts in ¹H NMR (Δδ 1.42 for H-1) and mass spectrometry (e.g., EI MS m/z 289 [M⁺]) .

Q. Which in vitro models are commonly used to assess this compound’s bioactivity, and what parameters define efficacy?

  • Methodological Answer : Cytotoxicity assays in cancer cell lines (e.g., leukemia, glioblastoma) using MTT or resazurin-based protocols are standard. Efficacy is quantified via IC₅₀ values, with validation through apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis. Studies report IC₅₀ ranges of 2–10 μM, depending on cell type and stereochemistry (α vs. β isomers) .

Q. How is this compound distinguished from related Amaryllidaceae alkaloids in chromatographic analysis?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 287 nm) or LC-MS using C18 columns and acetonitrile/water gradients resolves this compound (retention time ~12–14 min) from lycorine or pseudolycorine. Differentiation relies on molecular ion peaks (m/z 289 vs. 287 for lycorine) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

  • Methodological Answer : Conflicting reports on α/β isomer ratios (e.g., 70:30 vs. 90:10) arise from solvent polarity and temperature variations. X-ray crystallography or NOESY NMR (e.g., H-1/H-12c correlations) clarifies stereochemistry. For example, α-dihydrolycorine ([α]²⁵_D +99.5) shows distinct NOE interactions compared to β-isomers ([α]²⁵_D -85.0) .

Q. What strategies address discrepancies in this compound’s pharmacological data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may stem from impurity profiles or cell line variability. Replicate studies using standardized purity thresholds (≥95%) and orthogonal assays (e.g., ATP-based viability tests) are critical. Meta-analysis of literature data (e.g., 17 cited studies) identifies outliers and establishes consensus efficacy ranges .

Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side products?

  • Methodological Answer : Side products like lycorane-lactam (12) form via over-oxidation. Optimization involves controlled reaction times (≤4 hrs), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd/C with H₂ at 40 psi). Yields improve from 50% to 85% when using anhydrous methanol as solvent .

Q. What analytical techniques validate this compound’s stability under physiological conditions?

  • Methodological Answer : Stability is assessed via simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) incubations at 37°C. LC-MS quantifies degradation products (e.g., lycorine) over 24 hrs. This compound shows >80% stability in PBS but degrades to 60% in SGF, necessitating enteric coating for oral delivery .

Q. Data Analysis & Reproducibility

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., δ 149.7 vs. 147.7 for C-9/C-10) may reflect solvent effects (CD₃OD vs. CDCl₃). Cross-referencing with literature (e.g., J values in NOESY) and computational modeling (DFT calculations) resolves ambiguities. Reproducibility requires strict adherence to reported solvent systems .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits dose-response curves using the Hill equation. Outliers are identified via Grubbs’ test, and significance (p < 0.05) is determined via ANOVA with post-hoc Tukey tests. Replicates (n ≥ 3) and error bars (SEM) ensure robustness .

Q. Literature & Knowledge Gaps

Q. How can researchers identify understudied aspects of this compound’s mechanism of action?

  • Methodological Answer : Systematic reviews using keywords (e.g., “this compound AND apoptosis”) in PubMed/SciFinder highlight gaps, such as limited in vivo neurotoxicity data. Prioritize studies on mitochondrial membrane potential (ΔΨm) disruption or ROS generation pathways using siRNA knockdown models .

Q. What criteria define a rigorous literature review for this compound-related research?

  • Methodological Answer : Use PRISMA guidelines to screen studies, excluding non-peer-reviewed sources. Validate claims via primary references (e.g., original synthesis protocols in [5, 11]). Tools like Zotero manage citations, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Properties

IUPAC Name

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJILFEGOWCJNIK-MGRBZGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346488
Record name Dihydrolycorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-21-2
Record name Dihydrolycorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolycorine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6271-21-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDROLYCORINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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